molecular formula C5H9ClN2O2 B2793426 Rel-(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride CAS No. 2375248-75-0

Rel-(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride

Cat. No. B2793426
CAS RN: 2375248-75-0
M. Wt: 164.59
InChI Key: FGDGMCOFWFWQNY-HJXLNUONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a cyclic compound that contains a pyrrolooxazolone core structure and has been shown to have a wide range of biological activities. In

Mechanism Of Action

The mechanism of action of Rel-(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride is complex and varies depending on the biological system being studied. In neuroscience, it has been shown to modulate the activity of various neurotransmitter systems, including glutamate and acetylcholine. In cancer research, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in tumor growth and survival.
Biochemical and Physiological Effects:
Rel-(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride has been shown to have a wide range of biochemical and physiological effects. In neuroscience, it can enhance synaptic plasticity and improve cognitive function. In cancer research, it can induce apoptosis and inhibit tumor growth. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective and anticancer activities.

Advantages And Limitations For Lab Experiments

Rel-(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its complex synthesis method and high cost may limit its use in some research settings.

Future Directions

There are several future directions for research on Rel-(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride. One potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to further optimize its synthesis method to improve yield and reduce cost. Additionally, it may be useful to explore its potential as a scaffold for developing new drugs with improved efficacy and safety profiles.
Conclusion:
Rel-(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride is a complex compound that has shown potential in various scientific research applications. Its synthesis method is complex, but it has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Future research directions include exploring its potential as a therapeutic agent for neurodegenerative diseases and optimizing its synthesis method to improve yield and reduce cost.

Synthesis Methods

The synthesis of Rel-(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride is a complex process that involves several steps. The most common method involves the reaction of 2,3-dihydrofuran and ethyl isocyanoacetate in the presence of a catalyst to form the pyrrolooxazolone core structure. This intermediate is then reacted with various reagents to form the final product. The synthesis of Rel-(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride has been optimized over the years to improve yield and purity.

Scientific Research Applications

Rel-(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been shown to have neuroprotective effects and can enhance learning and memory. In cancer research, it has been shown to have anticancer activity by inhibiting tumor growth and inducing apoptosis. In drug discovery, it has been used as a scaffold for developing new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c8-5-7-3-1-6-2-4(3)9-5;/h3-4,6H,1-2H2,(H,7,8);1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDGMCOFWFWQNY-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)OC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6aS)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride

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